molecular formula C27H22ClN3O2S B2637251 2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034555-55-8

2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2637251
CAS No.: 2034555-55-8
M. Wt: 488
InChI Key: PZVXUKZGZUYAJR-UHFFFAOYSA-N
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Description

2-((4-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor and Antimicrobial Activity

    Novel derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for their biological activities. Some compounds showed potent anticancer activity against human cancer cell lines, such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma), exhibiting effects comparable to doxorubicin (Hafez & El-Gazzar, 2017). These findings suggest potential applications in cancer therapy.

  • Nonlinear Optical and Electronic Properties

    The electronic and nonlinear optical properties of substituted pyrrolo[3,2-d]pyrimidines were investigated through DFT calculations and experimental studies. These compounds demonstrated significant nonlinear optical behavior, making them candidates for applications in optoelectronics and photonics (Hussain et al., 2020).

Molecular and Spectroscopic Analysis

  • Molecular Electronic Properties: Research on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones revealed insights into their geometric parameters, electronic properties, and spectroscopic behavior. Theoretical DFT calculations aligned well with experimental data, suggesting these compounds' utility in molecular electronics and material science (Beytur & Avinca, 2021).

Anticancer and Analgesic Potential

  • Synthesis and Characterization for Therapeutic Applications: Various thiazolopyrimidines and thiazolopyrimidinones derivatives were synthesized, characterized, and evaluated for their cytotoxic activity against cancer cell lines like MCF-7 and HepG2. Some derivatives displayed promising anticancer potential, indicating their relevance in drug development (Abbas et al., 2015).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClN3O2S/c1-33-22-13-9-18(10-14-22)16-31-26(32)25-24(23(15-29-25)20-5-3-2-4-6-20)30-27(31)34-17-19-7-11-21(28)12-8-19/h2-15,29H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVXUKZGZUYAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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